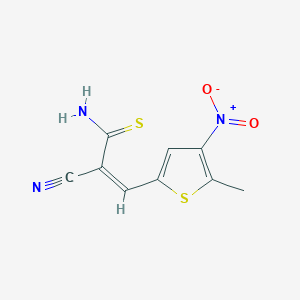
2,6-dimethyl-4-(4-methylbenzyl)morpholine
説明
Synthesis Analysis
The synthesis of morpholine derivatives, including 2,6-dimethyl-4-(4-methylbenzyl)morpholine, often involves coupling reactions and the functionalization of morpholine. For example, the synthesis of related morpholine derivatives has been achieved through reactions involving the coupling of morpholine with diazonium ions formed from aminobenzoic acid, leading to various morpholine derivatives with significant yields (Taylor Chin et al., 2010). These methods highlight the versatility of morpholine as a scaffold for further chemical modifications.
Molecular Structure Analysis
X-ray crystallography provides insights into the molecular structure of morpholine derivatives. The structural analysis reveals details such as bond angles, the geometry of substituents, and the conformation of the morpholine ring. For instance, studies on similar compounds have detailed the geometry around the morpholine moiety and its substituents, contributing to understanding the steric and electronic effects influencing the molecule's reactivity and properties (A. Banu et al., 2013).
科学的研究の応用
Morpholine Derivatives and Pharmacological Interest
Morpholine, a core structure in the chemical , is a key moiety in various pharmacologically active compounds. Morpholine derivatives exhibit a broad spectrum of pharmacological activities due to their versatile structure. These activities include but are not limited to antimicrobial, antifungal, and anticancer properties. The exploration and development of morpholine-containing compounds have been a significant area of interest for medicinal chemistry, aiming to design and synthesize novel therapeutic agents with enhanced efficacy and safety profiles (Asif & Imran, 2019).
Environmental Applications: Photocatalytic Degradation
The compound's structural similarity to morpholine suggests potential relevance in environmental applications, such as the photocatalytic degradation of pollutants. Morpholine and its derivatives have been studied in the context of water treatment, where their degradation by photocatalytic processes using TiO2 under UV light has been explored. These studies aim to understand the mechanisms underlying the degradation pathways of such organic compounds in water, contributing to the development of more efficient methods for removing pollutants from wastewater (Pichat, 1997).
特性
IUPAC Name |
2,6-dimethyl-4-[(4-methylphenyl)methyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-4-6-14(7-5-11)10-15-8-12(2)16-13(3)9-15/h4-7,12-13H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWPJYOTLIHNDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-(4-methylbenzyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-tert-butyl-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B4625520.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B4625526.png)


![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B4625541.png)
![N-methyl-2-{[methyl(phenylsulfonyl)amino]acetyl}hydrazinecarbothioamide](/img/structure/B4625543.png)
![[1-(4-methylcyclohexyl)-2-piperidinyl]methanol](/img/structure/B4625549.png)
![methyl 4-{[3-(4-methylphenyl)propanoyl]oxy}benzoate](/img/structure/B4625553.png)
![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4625559.png)
![3-bromo-4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4625582.png)

![(2,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4625600.png)
![ethyl ({4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetate](/img/structure/B4625605.png)
![methyl (4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)acetate](/img/structure/B4625619.png)